molecular formula C17H24O3 B3022308 3-Methyl-5-oxo-5-(4-pentylphenyl)pentanoic acid CAS No. 951893-56-4

3-Methyl-5-oxo-5-(4-pentylphenyl)pentanoic acid

Cat. No. B3022308
CAS RN: 951893-56-4
M. Wt: 276.4 g/mol
InChI Key: JREDLWHZHFTUDY-UHFFFAOYSA-N
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Description

The compound "3-Methyl-5-oxo-5-(4-pentylphenyl)pentanoic acid" is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, structure, and properties of similar molecules. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone is explored, which could offer parallels to the photochemical behavior of related pentanoic acid derivatives .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as photochemical reactions , ester condensation , and Friedel–Crafts reactions . For example, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is confirmed by IR, NMR, and X-ray diffraction studies . Similarly, the synthesis of W(CO)5 complexes of related pentanoic acids is achieved through an AlCl3-catalyzed Friedel–Crafts reaction . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a related dienonic acid ester is described, providing insights into the conjugated system and intramolecular hydrogen bonding . The molecular structure and electronic properties of another compound are analyzed using FT-IR, NMR, and DFT methods . These studies help in understanding the molecular geometry, electronic distribution, and stability of the molecules.

Chemical Reactions Analysis

The papers discuss the chemical behavior of related compounds, such as the photochemical reactions leading to oxetane formation and the reactivity of double bonds in conjugated systems . The reactivity of the W(CO)5 complexes of related pentanoic acids is also explored, with the potential for labeling amino acids demonstrated . These reactions provide a basis for predicting the reactivity of "this compound" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized through spectroscopic and electrochemical methods. For example, the determination of methylpentanoic acids in wine using gas chromatography-mass spectrometry provides insights into the volatility and detection of these compounds . The FTIR spectroelectrochemistry of W(CO)5 complexes reveals the stability and redox behavior of the compounds . These analyses contribute to a deeper understanding of the properties that "this compound" may exhibit.

properties

IUPAC Name

3-methyl-5-oxo-5-(4-pentylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-14-7-9-15(10-8-14)16(18)11-13(2)12-17(19)20/h7-10,13H,3-6,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREDLWHZHFTUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256206
Record name β-Methyl-δ-oxo-4-pentylbenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951893-56-4
Record name β-Methyl-δ-oxo-4-pentylbenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-δ-oxo-4-pentylbenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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